molecular formula C15H17IN2O2 B1322771 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one CAS No. 473927-69-4

1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Cat. No.: B1322771
CAS No.: 473927-69-4
M. Wt: 384.21 g/mol
InChI Key: UWWMPOYYIGCWEH-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of an iodophenyl group attached to a morpholino-dihydropyridinone core

Scientific Research Applications

1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one has several scientific research applications, including:

Preparation Methods

The synthesis of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-iodoaniline with morpholine and a suitable dihydropyridinone precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity of the product .

Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to produce the compound in bulk quantities. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form .

Chemical Reactions Analysis

1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one can be compared with other similar compounds, such as:

    1-(4-Iodophenyl)-3-morpholino-2-pyridinone: Similar structure but different core heterocycle.

    1-(4-Iodophenyl)-3-piperidin-2-one: Contains a piperidinone core instead of a morpholino-dihydropyridinone core.

    1-(4-Iodophenyl)-3-morpholino-5,6-dihydro-4H-pyran-2-one: Contains a dihydropyranone core instead of a dihydropyridinone core.

Properties

IUPAC Name

1-(4-iodophenyl)-5-morpholin-4-yl-2,3-dihydropyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IN2O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(15(18)19)17-8-10-20-11-9-17/h2-6H,1,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWMPOYYIGCWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623726
Record name 1-(4-Iodophenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473927-69-4
Record name 1-(4-Iodophenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2-(1H)-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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